molecular formula C18H16N2O6S B14937011 ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B14937011
M. Wt: 388.4 g/mol
InChI Key: UZYWKEGBQTWBDA-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a coumarin-acetamide-thiazole hybrid compound synthesized via multi-step reactions. The synthesis begins with the preparation of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (compound 4) by refluxing ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate with hydrazine hydrate in ethanol . This intermediate is then treated with ethyl oxalyl chloride in acetonitrile and pyridine to yield ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate (compound 5) . Subsequent hydrolysis of compound 5 with sodium hydroxide produces 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid (compound 6), which is further functionalized to generate the final thiazole derivative .

Key spectral data for intermediates include IR bands at 3467 cm⁻¹ (NH), 1741 cm⁻¹ (C=O ester), and 1663 cm⁻¹ (C=O amide), confirming the structural integrity of the synthetic pathway . The compound’s design integrates coumarin (known for pharmacological properties), an acetamide linker (enhancing solubility), and a thiazole-carboxylate moiety (imparting heterocyclic bioactivity) .

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16N2O6S/c1-3-24-17(23)13-9-27-18(19-13)20-15(21)8-25-11-4-5-12-10(2)6-16(22)26-14(12)7-11/h4-7,9H,3,8H2,1-2H3,(H,19,20,21)

InChI Key

UZYWKEGBQTWBDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . The final step involves the reaction of this intermediate with thiazole-4-carboxylic acid under specific conditions to produce the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:
Ethyl ester+H2OCarboxylic acid+Ethanol\text{Ethyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Ethanol}
This reaction is critical for modifying solubility or enabling further derivatization.

Nucleophilic Substitution

The thiazole ring and coumarin moiety can engage in substitution reactions:

  • Thiazole-4-carboxylate : Reacts with amines to form amides under catalytic conditions.

  • Coumarin acetyl group : Substitution at the 7-position occurs via nucleophilic attack on the activated ester .

Cyclization Reactions

The compound can participate in cycloadditions or heterocyclic ring formation:

  • Thiazole-thiazole coupling : With hydrazine derivatives, leading to bis-thiazole structures .

  • Coumarin-thiazole conjugation : Enhances rigidity and intermolecular interactions in biological systems .

Enzymatic Reactions

The coumarin core (4-methyl-2-oxo-2H-chromen-7-yl) is known to:

  • Interfere with DNA replication : By intercalating into DNA strands.

  • Modulate protein kinases : Through hydrogen bonding with active site residues.

Redox Reactions

The thiazole ring undergoes oxidation/reduction:

  • Oxidation : Generates reactive intermediates (e.g., thiazole oxide) under peroxide conditions.

  • Reduction : Converts thiazole to dihydrothiazole using agents like sodium borohydride.

Comparative Reactivity Analysis

Reaction Type Key Features Conditions
HydrolysisEthanol ester → carboxylic acidHCl/H2O or NaOH
Nucleophilic substitutionThiazole amide formationAmine, DMF, 80°C
CyclizationBis-thiazole formationHydrazine, reflux ethanol
Redox transformationsThiazole ring modificationOxidizing/reducing agents

Scientific Research Applications

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of coumarin-heterocyclic hybrids. Below is a detailed comparison with structurally or functionally analogous derivatives:

Table 1: Structural and Functional Comparison of Ethyl 2-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate and Analogues

Compound Name / Structure Key Features Biological Activity Reference
This compound Combines coumarin, acetamide linker, and thiazole-carboxylate. Molecular weight: ~391.36 g/mol. Antimicrobial (moderate to good MIC values against bacterial/fungal strains) .
Hydrazide derivatives (e.g., (Z)-N-(5-chloro-2-oxoindolin-3-ylidene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide) Replaces thiazole with isatin-hydrazide. Molecular weight: ~410.32 g/mol. Superior anti-inflammatory (77.96% inhibition vs. Celecoxib) and anticonvulsant (67% MES protection) .
Oxadiazole hybrids (e.g., 4-methyl-7-(2-oxo-2-(5-(substitutedthio)-1,3,4-oxadiazol-2-yl)ethoxy)-2H-chromen-2-ones) Substitutes thiazole with 1,3,4-oxadiazole. Molecular weight: ~380–420 g/mol. Broad-spectrum antimicrobial activity (MIC range: 8–64 µg/mL) .
Pyrazole hybrids (e.g., 4-substitutedbenzylidene-3-methyl-1-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-1H-pyrazol-5(4H)-ones) Incorporates pyrazole instead of thiazole. Molecular weight: ~400–450 g/mol. Moderate antifungal activity (MIC: 32–128 µg/mL) .
2-Amino-4-aryl thiazoles (e.g., compounds 11–22 from IJABR 2020) Lacks coumarin-acetamide backbone; features aryl-thiazole cores. Molecular weight: ~250–300 g/mol. Anticancer and antibacterial (variable potency depending on substituents) .

Key Insights from Structure-Activity Relationships (SAR):

Heterocyclic Core Influence :

  • Thiazole vs. Oxadiazole/Pyrazole : Thiazole derivatives exhibit balanced antimicrobial activity, while oxadiazole hybrids show enhanced potency due to sulfur’s electronegativity and hydrogen-bonding capacity . Pyrazole derivatives, however, are less effective, likely due to steric hindrance .
  • Hydrazide vs. Thiazole : Hydrazide derivatives (e.g., isatin-linked) display superior anti-inflammatory and anticonvulsant activity, attributed to the hydrazide group’s ability to chelate metal ions or modulate neuronal ion channels .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl on isatin in hydrazide derivatives) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .
  • Methyl groups on the coumarin ring improve metabolic stability but may reduce solubility, as seen in the target compound compared to unmethylated analogues .

Linker Role :

  • The acetamide linker in the target compound improves membrane permeability compared to ester or ether linkers in other derivatives .

Biological Activity

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24_{24}H25_{25}N O6_{6}S
Molecular Weight 455.53 g/mol
CAS Number 5614-82-4
SMILES Notation InChI=1S/C24H25NO6S/c1-3...

The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole compounds can inhibit cell proliferation with IC50_{50} values in the low micromolar range, demonstrating their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Many thiazole derivatives promote programmed cell death in tumor cells, enhancing their therapeutic potential.
  • Antimicrobial Activity : Some studies have reported that thiazole compounds possess antimicrobial properties, making them candidates for treating infections alongside cancer .

Case Studies

  • Study on Antitumor Effects : A recent investigation into thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The study reported IC50_{50} values lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of thiazole-containing compounds against various bacterial strains. The results indicated that these compounds showed effective inhibition at concentrations comparable to conventional antibiotics .

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